molecular formula C9H4ClF4N B1350556 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile CAS No. 261763-15-9

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1350556
CAS No.: 261763-15-9
M. Wt: 237.58 g/mol
InChI Key: VUHAOUHLFDSYEE-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is a halogenated aromatic compound with the molecular formula C9H4ClF4N. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with an acetonitrile group. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to participate in halogenation reactions, where it can act as a substrate for halogenase enzymes. These enzymes facilitate the incorporation of halogen atoms into organic molecules, which can significantly alter their biochemical properties. Additionally, this compound can interact with cytochrome P450 enzymes, leading to oxidative metabolism and the formation of reactive intermediates .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules, it can affect gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, this compound has been found to inhibit the activity of certain proteases, thereby affecting protein degradation pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At high doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and dehalogenated metabolites. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile typically involves halogen exchange reactions. One common method is the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with hydrogen fluoride in the absence of a catalyst . This reaction occurs in the liquid phase and involves the substitution of chlorine atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogen exchange reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenylacetonitriles.

Scientific Research Applications

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)benzonitrile
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

Uniqueness

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties. The presence of both chlorine and fluorine atoms, along with a trifluoromethyl group, enhances its reactivity and stability compared to similar compounds .

Properties

IUPAC Name

2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF4N/c10-7-4-6(9(12,13)14)3-5(1-2-15)8(7)11/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHAOUHLFDSYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC#N)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378703
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-15-9
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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